molecular formula C11H17F3N2O B2618133 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856074-66-2

1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No. B2618133
CAS RN: 1856074-66-2
M. Wt: 250.265
InChI Key: YRKNEMSBCFGPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound used in scientific research. It is also known as SR-141716A or Rimonabant. This compound has gained attention due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

The mechanism of action of 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the selective blocking of the CB1 receptor. This receptor is involved in the regulation of various physiological processes such as appetite, mood, and addiction. By blocking this receptor, the compound can potentially reduce the intake of food and decrease the reward response to drugs of abuse.
Biochemical and Physiological Effects:
1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models. The compound has also been shown to decrease the rewarding effects of drugs of abuse such as cocaine and nicotine. Additionally, it has been shown to improve glucose metabolism and reduce insulin resistance in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole in lab experiments is its selectivity for the CB1 receptor. This allows for the specific targeting of this receptor and the study of its role in various physiological processes. However, one limitation is that the compound has a relatively short half-life and may require frequent dosing in animal studies.

Future Directions

For the study of this compound include investigating its potential therapeutic applications, studying its effects on other physiological processes, and developing more potent and selective CB1 receptor antagonists.

Synthesis Methods

The synthesis of 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the reaction of 1-butyl-3-(3-trifluoromethylphenyl) urea with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or acetonitrile. The product is then purified by column chromatography to obtain pure 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole.

Scientific Research Applications

1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been extensively studied for its potential therapeutic applications. It is a cannabinoid receptor antagonist that selectively blocks the CB1 receptor. This receptor is found in the brain and is involved in the regulation of appetite, mood, and addiction. The compound has been studied for its potential use in the treatment of obesity, drug addiction, and other medical conditions.

properties

IUPAC Name

1-butan-2-yl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O/c1-3-9(2)16-6-4-10(15-16)8-17-7-5-11(12,13)14/h4,6,9H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKNEMSBCFGPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

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